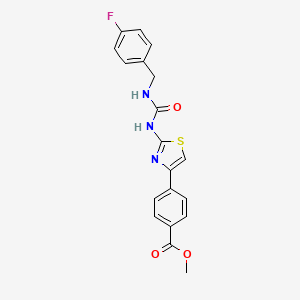
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Ureido Group: The ureido group can be introduced by reacting the thiazole derivative with 4-fluorobenzyl isocyanate.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
科学研究应用
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biology: It can be used as a probe to study enzyme interactions and protein binding.
Pharmaceuticals: Potential use in drug development for various diseases.
Industry: Used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate involves its interaction with specific molecular targets:
Enzyme Inhibition: It may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Binding: The compound can bind to proteins, altering their function and activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
- Methyl 4-(2-(3-(4-chlorobenzyl)ureido)thiazol-4-yl)benzoate
- Methyl 4-(2-(3-(4-bromobenzyl)ureido)thiazol-4-yl)benzoate
- Methyl 4-(2-(3-(4-methylbenzyl)ureido)thiazol-4-yl)benzoate
Uniqueness
Methyl 4-(2-(3-(4-fluorobenzyl)ureido)thiazol-4-yl)benzoate is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
1208889-24-0 |
|---|---|
分子式 |
C19H16FN3O3S |
分子量 |
385.4 g/mol |
IUPAC 名称 |
methyl 4-[2-[(4-fluorophenyl)methylcarbamoylamino]-1,3-thiazol-4-yl]benzoate |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17(24)14-6-4-13(5-7-14)16-11-27-19(22-16)23-18(25)21-10-12-2-8-15(20)9-3-12/h2-9,11H,10H2,1H3,(H2,21,22,23,25) |
InChI 键 |
PTMBEXPEMYJDNK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)NCC3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



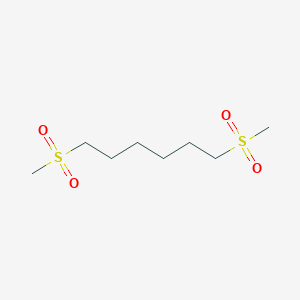
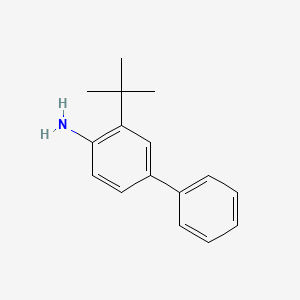
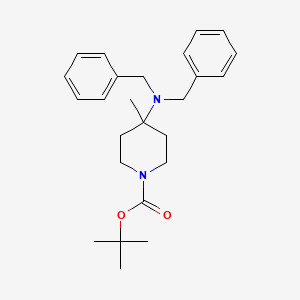
![4-{3-[2-(3-Methoxyphenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14132469.png)
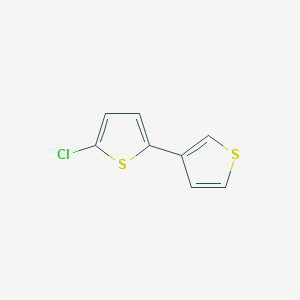
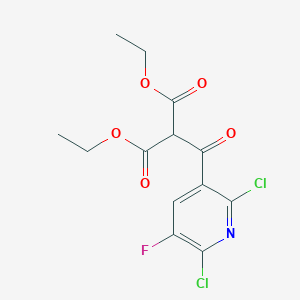

![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
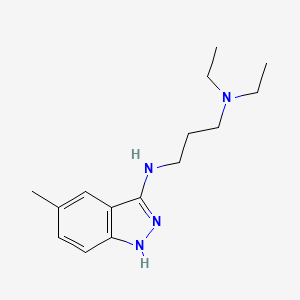
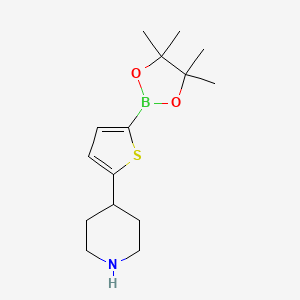
![6-Chloro-2-(3-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B14132503.png)
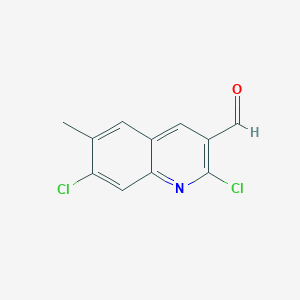
methanone](/img/structure/B14132518.png)
